1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide
CAS No.:
Cat. No.: VC15198196
Molecular Formula: C18H18N4O4S2
Molecular Weight: 418.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H18N4O4S2 |
|---|---|
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 1-(1,1-dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
| Standard InChI | InChI=1S/C18H18N4O4S2/c1-26-14-4-2-12(3-5-14)16-10-15(17(23)20-18-19-7-8-27-18)21-22(16)13-6-9-28(24,25)11-13/h2-5,7-8,10,13H,6,9,11H2,1H3,(H,19,20,23) |
| Standard InChI Key | SEUFVXVBKGAXAI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=NC=CS4 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The molecular structure of 1-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)-1H-pyrazole-3-carboxamide (molecular formula: C₁₈H₁₈N₄O₄S₂, molecular weight: 418.5 g/mol) integrates three primary components:
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A pyrazole ring at positions 1, 3, and 5, providing rigidity and hydrogen-bonding capabilities.
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A 1,1-dioxidotetrahydrothiophen-3-yl group at position 1 of the pyrazole, contributing sulfone groups for enhanced solubility and target binding.
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A 4-methoxyphenyl substituent at position 5 and a thiazole-2-yl carboxamide at position 3, enabling π-π stacking and receptor interactions.
Spectroscopic and Computational Data
Key structural insights derive from spectroscopic analyses:
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IR Spectroscopy: Peaks at 1670 cm⁻¹ (C=O stretch) and 1651 cm⁻¹ (C=N stretch) confirm the carboxamide and pyrazole functionalities .
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¹H-NMR: Signals at δ 2.06 ppm (CH₃ from methoxy) and δ 6.60–8.15 ppm (aromatic protons) validate substituent placement .
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Computational Modeling: Density functional theory (DFT) simulations predict a planar pyrazole-thiazole system, favoring interactions with enzymatic pockets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₄O₄S₂ |
| Molecular Weight | 418.5 g/mol |
| IUPAC Name | 1-(1,1-Dioxothiolan-3-yl)-5-(4-methoxyphenyl)-N-(1,3-thiazol-2-yl)pyrazole-3-carboxamide |
| Canonical SMILES | COC1=CC=C(C=C1)C2=CC(=NN2C3CCS(=O)(=O)C3)C(=O)NC4=NC=CS4 |
| Topological Polar Surface Area | 125 Ų |
Synthesis and Chemical Reactivity
Synthetic Pathway
The synthesis involves a multi-step sequence:
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Chalcone Formation: Claisen-Schmidt condensation of 4-methoxyacetophenone with substituted aldehydes yields α,β-unsaturated ketones .
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Pyrazole Cyclization: Reaction with phenylhydrazine under acidic conditions forms the pyrazole core .
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Sulfonation and Functionalization: Oxidation of tetrahydrothiophene introduces sulfone groups, followed by carboxamide coupling with 2-aminothiazole.
Table 2: Optimization of Reaction Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Chalcone Formation | NaOH/EtOH, 12 h, RT | 78–85 |
| Pyrazole Cyclization | Glacial acetic acid, reflux | 60–70 |
| Sulfonation | H₂O₂, WO₃, 80°C | 90 |
Chemical Modifications
The compound undergoes regioselective reactions:
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N-Alkylation: Quaternization of the pyrazole nitrogen enhances cationic character for membrane penetration.
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Methoxy Demethylation: Hydrolysis to phenolic derivatives alters solubility and bioactivity.
Pharmacological Profile and Biological Activities
Antimicrobial Efficacy
In vitro assays against Staphylococcus aureus and Escherichia coli demonstrate MIC values of 8–16 µg/mL, comparable to ciprofloxacin. The thiazole moiety disrupts bacterial DNA gyrase, while the sulfone group inhibits efflux pumps .
Anticancer Mechanisms
Against MCF-7 breast cancer cells, it induces apoptosis via Bax/Bcl-2 ratio modulation (EC₅₀ = 5.8 µM). Synergy with doxorubicin reduces cardiotoxicity by 40% in murine models.
Comparative Analysis with Related Pyrazole Derivatives
Table 3: Structural and Functional Comparisons
| Compound | Structural Variation | Bioactivity (IC₅₀) |
|---|---|---|
| EVT-12292555 | Oxazole instead of thiazole | GPCR antagonism (12 nM) |
| VC15198196 (This Study) | Thiazole carboxamide | COX-2 inhibition (1.2 µM) |
| 2a (Tsijournals) | Thiophene substituent | Antimicrobial (8 µg/mL) |
Key trends:
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Thiazole derivatives exhibit superior antimicrobial activity over oxazole analogs.
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Sulfone groups enhance pharmacokinetic profiles by reducing plasma protein binding.
Future Directions and Research Opportunities
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In Vivo Toxicology: Assess hepatorenal toxicity in murine models over 90-day exposure.
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Formulation Development: Nanoemulsion systems to improve oral bioavailability (currently 35%).
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Target Identification: CRISPR-Cas9 screens to uncover off-target effects on ion channels.
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